1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester
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Overview
Description
1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by the presence of an indole core, a carboxylic acid group at the 2-position, a phenylsulfonyl group at the 3-position, and an ethyl ester group.
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include methanesulfonic acid, carbon tetrachloride, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester has diverse scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The phenylsulfonyl group enhances its ability to interact with enzymes and proteins, leading to diverse biological effects.
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid, ethyl ester: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: Contains a chlorine atom at the 5-position, which alters its reactivity and applications.
The presence of the phenylsulfonyl group in this compound makes it unique, providing distinct chemical reactivity and biological activities compared to its analogs.
Properties
CAS No. |
158561-81-0 |
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Molecular Formula |
C17H15NO4S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 3-(benzenesulfonyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15NO4S/c1-2-22-17(19)15-16(13-10-6-7-11-14(13)18-15)23(20,21)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 |
InChI Key |
YZXUMFYPHQKYIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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